molecular formula C13H13NO2 B8576934 3-Hydroxy-5-(2-Phenylethyl)pyridin-2(1h)-One

3-Hydroxy-5-(2-Phenylethyl)pyridin-2(1h)-One

Cat. No. B8576934
M. Wt: 215.25 g/mol
InChI Key: XUXZMSAUXVFNPQ-UHFFFAOYSA-N
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Patent
US09180122B2

Procedure details

Prepared as described for 3-Hydroxy-5-(2-methylphenethyl)pyridin-2(1H)-one (Example 26) from 2,3-dimethoxy-5-(2-phenylethyl)pyridine (Intermediate 6). Purification by column chromatography (C18-SiO2; 5-95% methanol in water with 0.01% formic acid) gave 3-hydroxy-5-(2-phenylethyl)pyridin-2(1H)-one as a purple solid (10 mg, 16%).
Name
3-Hydroxy-5-(2-methylphenethyl)pyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,3-dimethoxy-5-(2-phenylethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:17])[NH:4][CH:5]=[C:6]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2C)[CH:7]=1.COC1C(OC)=CC(CCC2C=CC=CC=2)=CN=1>>[OH:1][C:2]1[C:3](=[O:17])[NH:4][CH:5]=[C:6]([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=1

Inputs

Step One
Name
3-Hydroxy-5-(2-methylphenethyl)pyridin-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(NC=C(C1)CCC1=C(C=CC=C1)C)=O
Step Two
Name
2,3-dimethoxy-5-(2-phenylethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C=C1OC)CCC1=CC=CC=C1
Step Three
Name
Intermediate 6
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C=C1OC)CCC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (C18-SiO2; 5-95% methanol in water with 0.01% formic acid)

Outcomes

Product
Name
Type
product
Smiles
OC=1C(NC=C(C1)CCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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